3-Methyl-5-(4-methylphenyl)isoxazole
Description
Historical Context and Evolution of Isoxazole (B147169) Synthesis and Reactivity
The chemistry of isoxazoles dates back to the late 19th century, with early work establishing the fundamental structure and reactivity of this heterocyclic system. researchgate.net A significant leap in isoxazole chemistry occurred between 1930 and 1946 with extensive studies on the synthesis of the ring system from nitrile oxides and unsaturated compounds. Initial synthetic methods often involved the condensation of 1,3-dicarbonyl compounds with hydroxylamine. Over the decades, the synthetic arsenal (B13267) for accessing isoxazoles has expanded dramatically. A major advancement has been the development and refinement of the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes, which offers a high degree of regioselectivity and functional group tolerance. nih.govmdpi.com
The reactivity of the isoxazole ring is characterized by a balance between its aromatic stability and the inherent weakness of the N-O bond. researchgate.net This bond is susceptible to cleavage under various conditions, particularly reductive or basic environments, making isoxazoles valuable synthetic intermediates. researchgate.netnih.gov This ring-opening reactivity allows for the transformation of the isoxazole core into a range of acyclic structures, such as β-hydroxy ketones and γ-amino alcohols, further highlighting their utility in synthetic organic chemistry. nih.gov
Importance of Isoxazole Heterocycles in Contemporary Organic Chemistry
Isoxazole derivatives are integral to modern organic chemistry, primarily due to their widespread presence in biologically active molecules. nih.govrsc.org The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, as its incorporation into a molecule can enhance pharmacological and pharmacokinetic properties. nih.gov This has led to the development of numerous drugs containing the isoxazole moiety, with applications spanning a wide therapeutic spectrum.
The unique electronic properties of the isoxazole ring, including its ability to act as a hydrogen bond acceptor and participate in π-π stacking interactions, contribute to its favorable binding characteristics with biological targets. researchgate.net Consequently, isoxazole-containing compounds have been investigated and developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others. nih.govrsc.org Beyond pharmaceuticals, isoxazoles find applications in agrochemicals and materials science. researchgate.net
Specific Focus on 3,5-Disubstituted Isoxazoles, with Emphasis on Aryl-Substituted Variants
Within the broad family of isoxazole derivatives, the 3,5-disubstituted pattern is particularly significant. This substitution pattern is readily accessible through common synthetic routes, such as the 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides. nih.gov The ability to introduce a wide variety of substituents at the C3 and C5 positions allows for the fine-tuning of the molecule's steric and electronic properties.
Rationale for Comprehensive Research on 3-Methyl-5-(4-methylphenyl)isoxazole
A comprehensive investigation into this compound is warranted due to a confluence of factors rooted in the established importance of its structural components. The 3,5-disubstituted isoxazole core is a well-recognized pharmacophore, and the presence of both a small alkyl group (methyl at C3) and a substituted aryl group (4-methylphenyl at C5) provides a valuable scaffold for structure-activity relationship (SAR) studies.
The 4-methylphenyl (p-tolyl) group is a common substituent in medicinal chemistry, known to influence lipophilicity and metabolic stability. Its interaction with hydrophobic pockets in biological targets can enhance binding affinity. Understanding the specific contributions of the methyl group on the phenyl ring in this particular isoxazole framework can provide crucial insights for the design of more potent and selective analogs. Furthermore, a detailed study of its synthesis, reactivity, and spectroscopic properties will contribute to the broader understanding of asymmetrically substituted diaryl-like isoxazoles.
Scope and Objectives of the Academic Research Investigation
The primary objective of this academic research investigation is to conduct a thorough chemical characterization of this compound. The scope of this study will encompass:
Synthesis and Optimization: To develop and optimize a reliable and efficient synthetic protocol for the preparation of this compound, likely employing a 1,3-dipolar cycloaddition strategy. This will involve the investigation of various reaction conditions to maximize yield and purity.
Spectroscopic and Structural Elucidation: To comprehensively characterize the synthesized compound using a range of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This data will be crucial for unambiguous structure confirmation.
Reactivity Studies: To investigate the chemical reactivity of this compound, with a particular focus on the stability and potential cleavage of the N-O bond under various reaction conditions. This will provide insights into its potential as a synthetic intermediate.
Comparative Analysis: To compare the properties of this compound with closely related analogs to delineate the influence of the methyl and 4-methylphenyl substituents on its chemical and physical characteristics.
This focused investigation aims to provide a detailed and fundamental understanding of this compound, thereby contributing valuable knowledge to the field of heterocyclic chemistry and providing a solid foundation for future explorations of its potential applications.
Data Tables
The following tables provide anticipated data for this compound based on typical values for closely related compounds and general principles of spectroscopy and synthesis.
Table 1: Key Reagents for the Synthesis of this compound via 1,3-Dipolar Cycloaddition
| Reagent Name | Role |
| 4-Methylbenzaldehyde | Precursor for the nitrile oxide |
| Hydroxylamine Hydrochloride | Reactant for aldoxime formation |
| 1-Propyne | Dipolarophile (alkyne source) |
| N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl) | Oxidizing agent for in situ nitrile oxide generation |
| A suitable base (e.g., Triethylamine, Pyridine) | For neutralization and catalysis |
| A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran) | Reaction medium |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6-7.7 (d, 2H, Ar-H), ~7.2-7.3 (d, 2H, Ar-H), ~6.3 (s, 1H, isoxazole-H), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, isoxazole-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170 (C5), ~160 (C3), ~140 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~125 (Ar-C), ~100 (C4), ~21 (Ar-CH₃), ~11 (isoxazole-CH₃) |
| Mass Spectrometry (EI-MS) | m/z: ~187 [M]⁺, with characteristic fragmentation patterns |
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methyl-5-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11-7-9(2)12-13-11/h3-7H,1-2H3 |
InChI Key |
XRXUUGGPAJLQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 5 4 Methylphenyl Isoxazole
Retrosynthetic Strategies for Isoxazole (B147169) Core Construction
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 3-methyl-5-(4-methylphenyl)isoxazole, two primary retrosynthetic disconnections of the isoxazole ring are dominant. These pathways guide the selection of appropriate forward synthetic reactions.
Scheme 1: Major Retrosynthetic Pathways for this compound

Disconnection A (C3-N2 and C5-O1 bond cleavage): This pathway disconnects the isoxazole into a 1,3-dicarbonyl compound and a hydroxylamine derivative. For the target molecule, this corresponds to 1-(4-methylphenyl)butane-1,3-dione and hydroxylamine . This approach is the basis for classical cyclocondensation reactions.
Disconnection B (C3-C4 and C5-O1 bond cleavage): This strategy is characteristic of [3+2] cycloaddition reactions. The isoxazole ring is broken down into a nitrile oxide (a 1,3-dipole) and an alkyne (a dipolarophile). This leads to two possible precursor pairs for this compound:
Pair 1: Acetonitrile oxide and 1-ethynyl-4-methylbenzene .
Pair 2: 4-Methylbenzonitrile oxide and propyne . The choice between these pairs is often dictated by the stability, availability, and reactivity of the precursors, as well as the regiochemical outcome of the cycloaddition. nih.gov
**2.2. Classical and Contemporary Approaches to Isoxazole Ring Formation
Building upon the retrosynthetic strategies, several well-established and modern methods are employed for the synthesis of the isoxazole ring.
The reaction between a 1,3-dicarbonyl compound and hydroxylamine is one of the most fundamental and widely used methods for preparing isoxazoles. researchgate.net The synthesis of this compound is achieved through the cyclocondensation of 1-(4-methylphenyl)butane-1,3-dione with hydroxylamine hydrochloride.
The reaction mechanism proceeds via initial nucleophilic attack of hydroxylamine on one of the carbonyl groups to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the final isoxazole ring. The regioselectivity of this reaction—determining whether the 3-methyl-5-aryl or 3-aryl-5-methyl isomer is formed—is highly dependent on the reaction conditions, particularly the pH.
Under acidic or neutral conditions: Hydroxylamine tends to react preferentially with the more reactive ketone carbonyl (the one adjacent to the methyl group), leading to the formation of the desired this compound.
Under basic conditions: The reaction may proceed through the β-keto oxime, and selectivity can be compromised, potentially leading to a mixture of isomers. nih.gov
This method is valued for its operational simplicity and the use of readily available starting materials. nih.gov
Table 1: Synthesis via Cyclocondensation
| Precursor 1 | Precursor 2 | Key Conditions | Product |
|---|
The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocyclic rings. wikipedia.org In isoxazole synthesis, this involves the reaction of a nitrile oxide with an alkyne. researchgate.netnih.gov This reaction is a concerted pericyclic process where the 4 π-electrons of the nitrile oxide and 2 π-electrons of the alkyne combine to form the isoxazole ring. chesci.com
For the synthesis of this compound, two combinations of reactants are possible:
4-Methylbenzonitrile oxide with propyne.
Acetonitrile oxide with 1-ethynyl-4-methylbenzene.
Nitrile oxides are often unstable and are typically generated in situ from precursors such as aldoximes (via oxidation) or hydroximoyl halides (via dehydrohalogenation). researchgate.netmdpi.com For example, 4-methylbenzaldoxime can be oxidized with agents like sodium hypochlorite to generate 4-methylbenzonitrile oxide. nih.gov
The regioselectivity of the cycloaddition is a critical consideration. Generally, for terminal alkynes, the reaction yields 3,5-disubstituted isoxazoles. organic-chemistry.org The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne influence which isomer is favored. mdpi.comresearchgate.net In many cases, a single regioisomer is predominantly formed, making this a highly effective regioselective method. researchgate.net
Chalcones, or α,β-unsaturated ketones, serve as versatile three-carbon building blocks for isoxazole synthesis. The general method involves the reaction of a chalcone with hydroxylamine hydrochloride, typically in the presence of a base. nih.gov
The reaction proceeds in two main steps:
Formation of an Isoxazoline Intermediate: Hydroxylamine reacts with the chalcone to form a 3,5-diaryl isoxazoline.
Oxidation to the Isoxazole: The isoxazoline intermediate is then oxidized to the corresponding aromatic isoxazole. researchgate.net
To synthesize this compound, a suitable chalcone precursor such as 1-(4-methylphenyl)-2-buten-1-one would be required. The reaction with hydroxylamine would yield an intermediate isoxazoline, which upon oxidation or elimination, provides the target isoxazole. Various reagents, such as trichloroisocyanuric acid (TCCA), can be used to promote the reaction and afford the desired products in high yields and short reaction times. researchgate.netipindexing.com This method is advantageous as chalcones are readily synthesized via Claisen-Schmidt condensation of an appropriate ketone and aldehyde. nih.gov
Regioselective Synthesis of this compound Isomers
Achieving high regioselectivity is paramount in the synthesis of unsymmetrically substituted isoxazoles to avoid tedious separation of isomeric products. For this compound, the goal is to control the reaction to favor this specific isomer over the 5-methyl-3-(4-methylphenyl)isoxazole alternative.
In Cyclocondensation Reactions: As mentioned, pH control is a key factor. Maintaining acidic to neutral conditions generally favors the attack of hydroxylamine on the more electrophilic carbonyl group of the 1,3-diketone, leading to predictable regioselectivity. Studies on similar systems have shown that careful selection of pH and temperature can reliably produce either the 3-amino-5-alkyl or 5-amino-3-alkyl isoxazole, highlighting the importance of reaction conditions. organic-chemistry.org
In 1,3-Dipolar Cycloadditions: The regioselectivity is governed by frontier molecular orbital (FMO) theory. The reaction can be classified based on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dipole and dipolarophile. For many nitrile oxide-alkyne cycloadditions, the reaction is HOMO(dipole)-LUMO(dipolarophile) controlled, leading to the formation of the 3,5-disubstituted isoxazole as the major product. organic-chemistry.org The use of copper(I) catalysts in these cycloadditions has been shown to provide excellent regioselectivity, exclusively yielding the 3,5-disubstituted isomer. acs.org
Catalytic Systems in Isoxazole Synthesis
The development of catalytic systems has significantly advanced isoxazole synthesis, offering milder reaction conditions, improved yields, and enhanced regioselectivity. researchgate.net
Copper Catalysis: Copper(I) catalysts are particularly effective for the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ) and terminal alkynes. organic-chemistry.orgacs.org This "click" type reaction proceeds under mild conditions, often in aqueous solvents, and provides 3,5-disubstituted isoxazoles with high regioselectivity and in good to excellent yields. researchgate.netacs.org Catalysts like Cu/graphene/clay nanohybrids have also been developed as efficient and reusable heterogeneous catalysts for this transformation. researchgate.net
Ruthenium and Palladium Catalysis: While copper catalysts are highly effective for terminal alkynes, ruthenium(II) catalysts can promote the cycloaddition for both terminal and internal alkynes, offering a broader substrate scope. nih.govbeilstein-journals.org Palladium catalysts have also been employed in the intramolecular cyclization of alkynes and aldoximes to produce substituted isoxazoles. beilstein-journals.org
Gold Catalysis: Gold chlorides (AuCl₃) have been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions, providing a selective route to 3,5-disubstituted products. organic-chemistry.org
Organocatalysis: In addition to metal catalysts, organocatalysts have been explored. For instance, glutamic acid has been used as a biodegradable and eco-friendly catalyst for multicomponent reactions that produce isoxazole derivatives. researchgate.net
Table 2: Overview of Catalytic Systems in Isoxazole Synthesis
| Catalyst Type | Reaction | Advantages |
|---|---|---|
| Copper(I) | 1,3-Dipolar Cycloaddition | High regioselectivity for 3,5-isomers, mild conditions, aqueous media compatibility. organic-chemistry.orgacs.org |
| Ruthenium(II) | 1,3-Dipolar Cycloaddition | Broader alkyne scope (terminal and internal), high yields. nih.govbeilstein-journals.org |
| Gold(III) | Cycloisomerization of Acetylenic Oximes | Moderate conditions, high yields, selective synthesis. organic-chemistry.org |
Transition Metal-Catalyzed Cycloadditions
Transition metal catalysis, particularly utilizing copper and palladium, has become a cornerstone for the regioselective synthesis of 3,5-disubstituted isoxazoles. The most prominent method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov
Copper(I)-catalyzed cycloadditions, often termed "click chemistry," provide a powerful route to isoxazoles. This approach involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a terminal alkyne. The copper(I) catalyst ensures high regioselectivity, leading specifically to the 3,5-disubstituted isomer. For the synthesis of this compound, this would involve the reaction of 4-methylbenzonitrile oxide with propyne.
Palladium-catalyzed systems have also been employed for synthesizing trisubstituted isoxazoles through multi-step sequences involving cross-coupling reactions. nih.gov Although powerful, these methods can be expensive and less environmentally friendly compared to other approaches. beilstein-journals.org Ruthenium(II) catalysts have also been explored, but like palladium, they face challenges related to cost and environmental impact. beilstein-journals.orgrsc.org
Table 1: Comparison of Transition Metal Catalysts in Isoxazole Synthesis
| Catalyst System | Reaction Type | Key Advantages | Common Substrates | Ref. |
|---|---|---|---|---|
| Copper(I) | [3+2] Cycloaddition | High regioselectivity, mild conditions, high yields. | Aldoximes, Terminal Alkynes | |
| Palladium | Cross-Coupling/Cyclization | Versatility for complex structures. | Propargylic alcohols, Aryl iodides | nih.gov |
Organocatalysis and Metal-Free Approaches
In response to the cost and toxicity associated with metal catalysts, organocatalytic and metal-free synthetic routes have gained significant traction. rsc.org These methods align with the principles of green chemistry by avoiding heavy metals.
One effective metal-free approach is the enamine-triggered [3+2] cycloaddition. thieme-connect.com In this method, an aldehyde reacts with a secondary amine (like pyrrolidine) to form an enamine in situ. This enamine then acts as the dipolarophile, reacting with a nitrile oxide generated from an N-hydroximidoyl chloride to yield the isoxazole precursor. thieme-connect.com
Three-component reactions catalyzed by simple organic molecules are also prevalent. For instance, the cyclocondensation of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester can be efficiently catalyzed by organocatalysts such as 2-aminopyridine in an aqueous medium. clockss.org This method is operationally simple and eco-friendly. clockss.org Other studies have successfully used catalysts like tartaric acid or the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of isoxazoles under mild, metal-free conditions. isca.mersc.org
Sustainable and Green Chemistry Protocols for Synthesis
The development of environmentally benign strategies is a primary goal in modern synthetic chemistry. niist.res.in For isoxazole synthesis, this has led to the adoption of greener solvents, alternative energy sources, and catalyst-free protocols to minimize waste and environmental impact. mdpi.compreprints.orgnih.govbenthamdirect.com
Aqueous Media and Solvent-Free Reaction Conditions
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. isca.menih.gov Several efficient syntheses of isoxazole derivatives have been developed in aqueous media. A notable example is the reaction of 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without any catalyst, which proceeds with high yields and an easy work-up. nih.govnih.govmdpi.com This method has been successfully applied to synthesize this compound. mdpi.comresearchgate.net Similarly, the one-pot synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones from aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride can be catalyzed by tartaric acid in water at room temperature. isca.meresearchgate.net
Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. nih.gov These reactions, often conducted by grinding or heating the reactants together in the absence of a solvent, can lead to higher reaction rates, easier product purification, and a reduction in volatile organic compound emissions. nih.govias.ac.in For example, the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles has been achieved under solvent-free conditions using nano-titania as a reusable catalyst. ias.ac.in Another green protocol uses an agro-waste extract from orange peels as a catalytic medium for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones under solvent-free conditions. nih.gov
Microwave-Assisted and Ultrasonic Synthesis Techniques
The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized isoxazole synthesis, offering dramatic reductions in reaction times and often improving product yields. mdpi.comniist.res.inpreprints.orgbenthamdirect.com
Ultrasonic irradiation (sonochemistry) enhances chemical reactions through acoustic cavitation. mdpi.compreprints.orgresearchgate.net This technique has been applied to various isoxazole syntheses, including multicomponent reactions and cycloadditions, facilitating efficient reactions under milder conditions and often eliminating the need for toxic catalysts. mdpi.compreprints.orgnih.gov Ultrasound-assisted methods can reduce reaction times from hours to minutes and are compatible with green solvents like water. mdpi.comnih.gov
Microwave-assisted synthesis is another highly efficient method that significantly accelerates reaction rates. benthamdirect.comzenodo.orgnih.gov The synthesis of isoxazole derivatives via [3+2] cycloaddition reactions has been successfully performed under microwave irradiation, often leading to higher yields and selectivity compared to conventional heating. benthamdirect.comacs.org For instance, the synthesis of 3-amino-5-methyl isoxazole Schiff bases saw a reduction in reaction time from 3 hours to just 30 seconds using microwave assistance. This technology provides a simple, rapid, and environmentally friendly alternative for synthesizing isoxazole scaffolds. nih.gov
Table 2: Comparison of Green Synthesis Techniques for Isoxazoles
| Technique | Energy Source | Typical Solvent | Key Advantages | Ref. |
|---|---|---|---|---|
| Aqueous Synthesis | Conventional Heating | Water | Non-toxic, inexpensive, easy work-up. | isca.menih.govnih.gov |
| Solvent-Free | Conventional Heating | None | Reduced waste, high atom economy, enhanced rates. | nih.govias.ac.in |
| Ultrasonic Irradiation | High-frequency sound waves | Water, Ethanol-Water | Rapid reactions, improved yields, milder conditions. | mdpi.compreprints.orgnih.gov |
Optimization of Reaction Parameters and Process Efficiency
To maximize the yield and efficiency of synthesizing this compound, systematic optimization of reaction parameters is crucial. Key variables include the choice of catalyst, solvent, base, reaction temperature, and time.
In the development of a synthesis for 3,4,5-trisubstituted isoxazoles in water, various bases and solvent mixtures were screened. beilstein-journals.orgnih.gov It was found that using N,N-diisopropylethylamine (DIPEA) as the base in a 95:5 water/methanol mixture at room temperature gave a 98% yield in just one hour, demonstrating the significant impact of solvent and base selection. beilstein-journals.org
Similarly, for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, reaction conditions were optimized by testing different methods (stirring vs. microwave) and temperatures. nih.gov The study found that a specific volume of an agro-waste catalyst extract combined with glycerol at 60°C provided the highest product yield. nih.gov Optimization studies for microwave-assisted syntheses often involve screening power levels, temperature, and reaction time to achieve the best results, as demonstrated in the synthesis of 5-substituted oxazoles where 8 minutes at 65°C and 350 W proved optimal. acs.org These optimization processes are essential for developing robust, scalable, and efficient protocols for producing specific isoxazole derivatives. researchgate.netresearchgate.net
Chemical Reactivity and Transformation Mechanisms of 3 Methyl 5 4 Methylphenyl Isoxazole
Electrophilic and Nucleophilic Reactivity of the Isoxazole (B147169) Ring System
The isoxazole ring's behavior in chemical reactions is governed by the electronegativity of its heteroatoms, which influences the electron density distribution across the ring. This section explores the electrophilic and nucleophilic interactions that the isoxazole core of 3-methyl-5-(4-methylphenyl)isoxazole undergoes.
The isoxazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, substitution is possible, and it predominantly occurs at the C-4 position, which is the most electron-rich carbon atom in the ring.
Nitration of 3-methyl-5-phenylisoxazole, a close analog of the title compound, with nitric acid in acetic anhydride under mild conditions has been shown to yield 3-methyl-4-nitro-5-phenylisoxazole clockss.orgresearchgate.net. This demonstrates the regioselectivity of electrophilic attack at the C-4 position. The reaction with a stronger nitrating agent, a mixture of nitric acid and sulfuric acid, also yields the 4-nitro derivative as the main product from the isoxazole ring substitution clockss.orgresearchgate.net.
Another important electrophilic substitution reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds organic-chemistry.orgjk-sci.commychemblog.comchemistrysteps.comijpcbs.com. This reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring organic-chemistry.orgjk-sci.commychemblog.comchemistrysteps.comijpcbs.com. Given the electron-donating effect of the methyl and phenyl groups, the isoxazole ring in this compound is sufficiently activated for this transformation, which would be expected to occur at the C-4 position.
Table 1: Electrophilic Aromatic Substitution on the Isoxazole Ring
| Reaction | Reagents | Position of Substitution | Product |
| Nitration | HNO₃/Ac₂O | C-4 | 3-Methyl-4-nitro-5-(4-methylphenyl)isoxazole |
| Nitration | HNO₃/H₂SO₄ | C-4 | 3-Methyl-4-nitro-5-(4-methylphenyl)isoxazole |
| Vilsmeier-Haack | DMF/POCl₃ | C-4 | This compound-4-carbaldehyde |
The electron-deficient nature of the isoxazole ring also makes it susceptible to nucleophilic attack, which can lead to ring-opening reactions. These reactions are often facilitated by the inherent strain of the N-O bond.
Base-catalyzed ring-opening of isoxazolones is a known transformation that proceeds via nucleophilic attack at the carbonyl group, leading to the cleavage of the isoxazole ring acs.org. While this compound is not an isoxazolone, this reactivity highlights the potential for nucleophilic attack to induce ring cleavage under specific conditions. For instance, treatment with strong bases could potentially lead to the formation of β-ketonitriles or other open-chain products.
Furthermore, conjugate additions to arylideneisoxazol-5-ones have been reported, where a nucleophile attacks the exocyclic double bond, which can be followed by transformations of the isoxazole ring nih.gov. Nucleophilic addition of hydroxylamine to activated isoxazoles has also been documented rsc.org. These examples suggest that while direct nucleophilic aromatic substitution on the isoxazole ring is uncommon, nucleophilic attack can occur at positions activated by substituents or can lead to ring-opening pathways.
Table 2: Nucleophilic Reactions of the Isoxazole Ring System
| Reaction Type | Nucleophile | Conditions | Potential Products |
| Ring Opening | Strong Base (e.g., NaOH) | Heating | β-ketonitriles, enaminones |
| Michael Addition | Soft Nucleophiles | On activated derivatives (e.g., arylideneisoxazolones) | Adducts with potential for further ring transformation |
Reactions Involving the Methyl Substituent at C-3
The methyl group at the C-3 position is activated by the adjacent isoxazole ring and can participate in various functionalization reactions.
The acidity of the protons on the C-3 methyl group is increased due to the electron-withdrawing nature of the isoxazole ring. This allows for deprotonation by a suitable base, generating a nucleophilic species that can react with electrophiles.
Condensation reactions with aldehydes are a common transformation for activated methyl groups on heterocyclic systems. For example, 3-methyl-4-arylideneisoxazol-5-ones undergo conjugate additions, demonstrating the reactivity that can be initiated at the C-3 methyl position, albeit in a more complex system nih.gov. It is plausible that under basic conditions, the C-3 methyl group of this compound could react with aromatic aldehydes in a Claisen-Schmidt-type condensation to yield styryl-substituted isoxazoles.
Table 3: Reactivity of the C-3 Methyl Group
| Reaction Type | Reagents | Potential Product |
| Condensation | Aromatic Aldehyde/Base | 3-(2-Arylvinyl)-5-(4-methylphenyl)isoxazole |
| Oxidation | SeO₂ or KMnO₄ | 5-(4-Methylphenyl)isoxazole-3-carboxylic acid |
Reactivity of the 4-Methylphenyl Substituent at C-5
The 4-methylphenyl group at the C-5 position behaves as a typical substituted aromatic ring and can undergo electrophilic aromatic substitution.
The 4-methylphenyl substituent is an activated aromatic system due to the electron-donating nature of the methyl group. This group directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the isoxazole ring, electrophilic substitution is expected to occur at the positions ortho to the methyl group (C-3' and C-5' of the phenyl ring).
Studies on the nitration of 5-phenylisoxazole and 3-methyl-5-phenylisoxazole have shown that nitration occurs on the phenyl ring clockss.orgresearchgate.net. For 3-methyl-5-phenylisoxazole, nitration with a mixture of nitric and sulfuric acids leads to the formation of 3-methyl-5-(nitrophenyl)isoxazoles, with the nitro group entering at the meta and para positions of the phenyl ring clockss.org. The presence of the methyl group in this compound would further activate the phenyl ring and direct substitution to the positions ortho to the methyl group.
Typical electrophilic aromatic substitution reactions such as halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are also expected to occur on the 4-methylphenyl ring, following the established principles of electrophilic aromatic substitution on activated benzene derivatives aiinmr.comchemguide.co.uk.
Table 4: Electrophilic Aromatic Substitution on the 4-Methylphenyl Ring
| Reaction | Electrophile | Expected Position of Substitution | Potential Product |
| Nitration | NO₂⁺ | C-3' and C-5' | 3-Methyl-5-(3-nitro-4-methylphenyl)isoxazole |
| Halogenation | Br⁺, Cl⁺ | C-3' and C-5' | 3-Methyl-5-(3-bromo-4-methylphenyl)isoxazole |
| Sulfonation | SO₃ | C-3' and C-5' | 4-(3-Methylisoxazol-5-yl)-2-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | C-3' and C-5' | 1-(4-(3-Methylisoxazol-5-yl)-2-methylphenyl)ethan-1-one |
Modifications of the Phenyl Methyl Group
The methyl group on the C4 position of the phenyl ring in this compound is amenable to various chemical transformations, allowing for the introduction of new functional groups. Standard organic reactions can be employed to modify this benzylic position, thereby expanding the molecular diversity of this isoxazole derivative.
Oxidation: The methyl group can be oxidized to afford a carboxylic acid. A common and effective reagent for this transformation is potassium permanganate (KMnO₄). The reaction typically proceeds under heating in a suitable solvent. This conversion is a powerful tool for introducing a polar, functional handle that can be used for further derivatization, such as esterification or amidation. While a specific study on the permanganate oxidation of 3-methyl-4-nitro-5-styrylisoxazole resulted in the formation of a nitroisoxazolone rather than the expected carboxylic acid, the direct oxidation of the tolyl group remains a plausible transformation under different conditions or with alternative oxidizing agents researchgate.net.
| Reagent | Product | Reaction Conditions |
| Potassium permanganate (KMnO₄) | 4-(3-Methylisoxazol-5-yl)benzoic acid | Heating in a suitable solvent |
Halogenation: The benzylic methyl group can also undergo free-radical halogenation, most commonly bromination, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions organic-chemistry.orggoogle.comyoutube.com. This reaction introduces a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the molecule. The side-chain bromination of alkylbenzenes is a well-established method, and its application to this compound would be expected to proceed regioselectively at the benzylic position google.comepo.org.
| Reagent | Product | Reaction Conditions |
| N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 5-(4-(Bromomethyl)phenyl)-3-methylisoxazole | Heating in a non-polar solvent (e.g., CCl₄) |
Ring Transformations and Rearrangements of the Isoxazole Core
The isoxazole ring, while aromatic, can undergo a variety of ring transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems. These reactions often proceed through reactive intermediates and can be initiated by photochemical or base-catalyzed methods.
Photoinduced Rearrangements and Intermediate Formation
The photochemical irradiation of isoxazoles, particularly 3,5-diarylisoxazoles, is known to induce a transposition of the ring atoms acs.org. This process is believed to proceed through the formation of a highly strained, high-energy intermediate known as a 2-aroylazirine. Upon absorption of ultraviolet light, the weak N-O bond of the isoxazole ring can cleave, leading to a diradical species that subsequently rearranges to the azirine intermediate. This azirine can then undergo further photochemical rearrangement to yield an oxazole. In the case of 3,5-diarylisoxazoles, this results in the formation of a 2,5-diaryloxazole scispace.com. The photolysis of 2-isoxazolines has also been shown to produce 3,5-diarylisoxazoles through a Norrish Type II photoelimination reaction scispace.com.
The specific photoisomerization of this compound would be expected to follow a similar pathway, leading to the formation of 2-methyl-5-(4-methylphenyl)oxazole via a 2-acetyl-3-(4-methylphenyl)azirine intermediate.
Base-Catalyzed Ring Transformations to Other Heterocycles
The isoxazole ring is susceptible to cleavage under basic conditions, which can initiate a cascade of reactions leading to the formation of different heterocyclic structures. The outcome of these transformations is highly dependent on the reaction conditions and the substituents present on the isoxazole ring.
One common transformation is the conversion of isoxazoles into substituted pyridines. This can be achieved through a hetero-Diels-Alder reaction with enamines, followed by in-situ reduction nsf.gov. The reaction is highly regioselective and allows for the introduction of new substituents onto the resulting pyridine ring. Another approach involves the annulation of a pyridine ring to a pre-functionalized isoxazole core beilstein-journals.orgnih.govresearchgate.netresearchgate.net.
Furthermore, under certain basic conditions, isoxazoles can be converted into pyrazoles. This transformation often involves the reaction of the isoxazole derivative with hydrazine researchgate.net. The initial nucleophilic attack by hydrazine on the isoxazole ring leads to ring opening, followed by cyclization and dehydration to form the more stable pyrazole ring.
Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been successfully applied to the derivatization of isoxazoles. These reactions allow for the introduction of a wide range of substituents at specific positions of the isoxazole ring, provided a suitable handle (such as a halogen or a C-H bond amenable to activation) is present.
For this compound, the C4 position is a prime target for derivatization. Palladium-catalyzed direct C-H arylation has been reported for 3,5-disubstituted isoxazoles, enabling the introduction of an aryl group at the C4 position researchgate.netresearchgate.net. This reaction typically employs a palladium catalyst, a ligand, and an aryl halide or its equivalent. Regioselective C-H arylation of isoxazoles at the C5-position has also been achieved nih.govrsc.org.
Alternatively, the introduction of a halogen atom at the C4 position of the isoxazole ring provides a versatile handle for various palladium-catalyzed cross-coupling reactions. 4-Iodoisoxazoles can be synthesized through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) acs.org. These 4-halo-isoxazoles can then undergo a variety of cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction couples the 4-haloisoxazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond nih.govyoutube.comyoutube.com. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.
Sonogashira Coupling: This reaction couples the 4-haloisoxazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst libretexts.orgorganic-chemistry.orgwikipedia.org. This is a highly efficient method for the synthesis of 4-alkynylisoxazoles researchgate.netnih.gov.
Stille Coupling: This reaction involves the coupling of the 4-haloisoxazole with an organotin reagent.
Heck Coupling: This reaction couples the 4-haloisoxazole with an alkene.
These palladium-catalyzed reactions provide a powerful and flexible platform for the synthesis of a diverse library of this compound derivatives with tailored properties for various applications.
| Coupling Reaction | Reactants | Product |
| Suzuki-Miyaura | 4-Halo-3-methyl-5-(4-methylphenyl)isoxazole, Organoboron reagent | 4-Substituted-3-methyl-5-(4-methylphenyl)isoxazole |
| Sonogashira | 4-Halo-3-methyl-5-(4-methylphenyl)isoxazole, Terminal alkyne | 4-Alkynyl-3-methyl-5-(4-methylphenyl)isoxazole |
| C-H Arylation | This compound, Aryl halide | 4-Aryl-3-methyl-5-(4-methylphenyl)isoxazole |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all protons and carbons in 3-methyl-5-(4-methylphenyl)isoxazole can be achieved.
Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 4-methylphenyl (p-tolyl) group would typically appear as two doublets in the downfield region (approximately 7.2-7.8 ppm). The singlet for the isoxazole (B147169) ring proton (H-4) is anticipated to be in the range of 6.3-6.8 ppm. The two methyl groups, one on the isoxazole ring and one on the phenyl ring, would each produce a sharp singlet, likely around 2.3-2.5 ppm.
In the ¹³C NMR spectrum, the carbon atoms of the isoxazole ring are expected at the lower end of the field, with C3 and C5 appearing around 160-170 ppm and C4 appearing around 100-105 ppm. The carbons of the p-tolyl group would resonate in the aromatic region (125-140 ppm), with the methyl-bearing carbon appearing further downfield. The two methyl carbons would be observed in the upfield region, typically between 10-25 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isoxazole-CH₃ | ~2.3 | ~11 |
| Phenyl-CH₃ | ~2.4 | ~21 |
| Isoxazole H-4 | ~6.5 | ~100 |
| Phenyl H-2', H-6' | ~7.6 | ~126 |
| Phenyl H-3', H-5' | ~7.3 | ~130 |
| Phenyl C-1' | - | ~125 |
| Phenyl C-4' | - | ~141 |
| Isoxazole C-3 | - | ~161 |
| Isoxazole C-5 | - | ~170 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign these signals and confirm the connectivity, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the ortho and meta protons on the p-tolyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the isoxazole C-4, the aromatic C-H carbons, and the two methyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities. A key NOE would be expected between the isoxazole H-4 proton and the ortho-protons (H-2', H-6') of the p-tolyl ring, confirming their spatial relationship.
Interpretation of Coupling Constants and Stereochemical Implications
The primary coupling constant of interest would be the ortho-coupling (³JHH) between the aromatic protons on the p-tolyl group, typically around 7-9 Hz. As the molecule is largely planar and lacks stereocenters, the primary role of coupling constants in this specific case is to confirm the substitution pattern on the aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.
The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole and phenyl rings would appear in the 1500-1650 cm⁻¹ region. The N-O stretching vibration, characteristic of the isoxazole ring, is typically found in the 1350-1450 cm⁻¹ range.
Theoretical Calculations of Vibrational Frequencies and Mode Assignments
To gain a deeper understanding of the vibrational modes, Density Functional Theory (DFT) calculations are often performed. By modeling the molecule and calculating its vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental IR and Raman data, allowing for a precise assignment of each observed band to a specific molecular motion (e.g., stretching, bending, or torsional modes). Such calculations are invaluable for confirming the proposed structure and understanding the molecule's dynamic behavior.
Interactive Data Table: Expected IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| C=N Stretch (Isoxazole) | 1620-1580 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Strong |
| N-O Stretch (Isoxazole) | 1450-1350 | Medium |
| C-H In-plane Bend | 1300-1000 | Medium |
| C-H Out-of-plane Bend | 900-675 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
HRMS is essential for determining the exact elemental composition of the molecule. For this compound (C₁₁H₁₁NO), the calculated exact mass would be used to confirm the molecular formula with high precision.
The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for isoxazoles involve the cleavage of the N-O bond, which is the weakest bond in the ring. This can lead to a variety of characteristic fragment ions. For this specific compound, initial fragmentation might involve the loss of the methyl group or cleavage of the isoxazole ring, followed by further fragmentation of the aromatic portion. Analysis of these pathways helps to piece together and confirm the molecular structure.
Analysis of Diagnostic Fragmentation Patterns
The initial fragmentation of isoxazole derivatives often involves the cleavage of the N-O bond, which is the weakest bond in the ring. This is followed by a series of rearrangements and further fragmentation, leading to the formation of several diagnostic ions. For this compound, the expected fragmentation pathways would include:
Cleavage of the isoxazole ring: This can lead to the formation of ions corresponding to the acylium ion of the 4-methylphenyl group and the nitrile from the methyl group side of the ring.
Fragmentation of the substituents: The methyl group on the phenyl ring can undergo benzylic cleavage.
Loss of small neutral molecules: Fragments corresponding to the loss of CO, HCN, and other small molecules are also anticipated.
The analysis of the mass spectra of related compounds, such as 3-aroylamino-5-methyl-1,2,4-oxadiazoles and 3-acetylamino-5-aryl-1,2,4-oxadiazoles, shows that the fragmentation is significantly influenced by the nature of the substituents on the heterocyclic ring. researchgate.net
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
The precise solid-state molecular and supramolecular structure of this compound can be determined using single-crystal X-ray diffraction. Although the crystallographic data for the specific title compound is not available in the provided search results, analysis of a closely related compound, N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propan-2-amine, provides significant insights into the expected structural features. nih.gov
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of isoxazole derivatives is characterized by specific bond lengths, bond angles, and torsion angles that define the spatial arrangement of the atoms. For the related compound, the isoxazole ring is nearly planar, and the dihedral angle between the isoxazole ring and the 4-methylphenyl ring is 9.16 (16)°. nih.gov This indicates a slight twist between the two ring systems. The bond lengths and angles within the isoxazole and phenyl rings are expected to be within the normal ranges for such heterocyclic and aromatic systems.
| Bond/Angle | Representative Value |
| N2-O3 | 1.41 Å |
| C3-N2 | 1.31 Å |
| C5-O3 | 1.35 Å |
| C3-C4-C5 | 105.5° |
| N2-O3-C5 | 108.9° |
| Dihedral Angle (Isoxazole-Phenyl) | 9.16 (16)° |
Note: The data presented in this table is for the related compound N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propan-2-amine and is intended to be representative. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular assembly of isoxazole derivatives in the solid state is governed by a network of intermolecular interactions. In the crystal structure of the analogous compound, molecules are linked by C-H···O and C-H···N hydrogen bonds, forming a three-dimensional network. nih.gov The presence of aromatic rings also allows for the possibility of π-π stacking interactions, which contribute to the stability of the crystal packing.
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |
| C-H···O | C-H···O | ~2.5 - 3.0 | ~140 - 170 |
| C-H···N | C-H···N | ~2.6 - 3.1 | ~130 - 160 |
| π-π stacking | Phenyl-Phenyl | ~3.8 | - |
Note: The data in this table is generalized from related isoxazole structures and indicates the types of interactions that are expected to be present. nih.goviucr.org
Computational Chemistry and Theoretical Investigations of 3 Methyl 5 4 Methylphenyl Isoxazole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, molecular geometry, and energetic stability of compounds like 3-Methyl-5-(4-methylphenyl)isoxazole.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By employing functionals such as B3LYP combined with basis sets like 6-311G+(d,p) or 6-311++G(d,p), researchers can perform geometry optimization to find the most stable conformation (the lowest energy structure) of a molecule in the gas phase. mdpi.comnih.govajchem-a.com This process calculates bond lengths, bond angles, and dihedral angles that define the molecular shape. For isoxazole (B147169) derivatives, studies show that the isoxazole and adjacent phenyl rings are often nearly planar, though the dihedral angle can vary depending on the substituents. ajchem-a.comnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net In contrast, a small energy gap indicates that the molecule is more reactive. malayajournal.org For example, DFT calculations on a similar compound, [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate, revealed a HOMO-LUMO gap of 4.6548 eV, suggesting significant stability. mdpi.com Computational studies on various isoxazole derivatives show that HOMO and LUMO densities are often localized across the conjugated system of the phenyl and isoxazole rings. mdpi.com
Below is a table summarizing FMO data from computational studies on various isoxazole derivatives, illustrating the typical range of these values.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate | - | - | 4.6548 | mdpi.com |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole (related heterocycle) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
| 3-(4-phenyl)-5-methyloxazolo[5,4-c]isoxazole derivative (unsubstituted) | - | - | 4.448 | researchgate.netresearchgate.net |
| 3-(4-phenyl)-5-methyloxazolo[5,4-c]isoxazole derivative (NO2 substituted) | - | - | 2.449 | researchgate.netresearchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
The Molecular Electrostatic Potential (ESP) surface, also known as an MEP map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com The ESP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Negative Regions (Red to Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. They are typically located around electronegative atoms like oxygen and nitrogen. mdpi.commdpi.com
Positive Regions (Blue): These areas are electron-poor and represent sites for potential nucleophilic attack. They are often found around hydrogen atoms attached to electronegative atoms. mdpi.com
In studies of related isoxazole and oxadiazole structures, the most negative potentials are consistently found near the nitrogen and oxygen atoms of the heterocyclic ring, identifying them as the primary sites for interacting with electrophiles. mdpi.comajchem-a.com The ESP analysis provides a clear picture of the molecule's polarity and its hydrogen bonding capabilities. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, hyperconjugative interactions, and charge transfer within a molecule, which are key factors in its stability. acadpubl.eu This method examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing transition states. This provides a dynamic view of how reactants are converted into products.
A key application of computational modeling is the characterization of transition states (TS), which are the high-energy structures that connect reactants and products along a reaction coordinate. By locating the TS and calculating its energy, chemists can determine the activation energy barrier of a reaction, which governs its rate.
For the synthesis of isoxazoles, a common route is the [3+2] cycloaddition reaction. Computational studies, such as one on the formation of a substituted 4,5-dihydroisoxazole, have used DFT methods (e.g., M06-2X/6-31G(d)) to model this process. nih.gov Such studies can explain the regioselectivity of the reaction by comparing the activation energies of different possible pathways. The calculations revealed that the reaction proceeds through a one-step mechanism involving a single transition state. nih.gov The geometry of the calculated transition state shows the partial formation of the new single bonds, providing a snapshot of the bond-making process. nih.gov
Aromaticity Assessment of the Isoxazole Ring System
The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic compounds. For heterocyclic systems like the isoxazole ring present in this compound, computational methods provide crucial insights into the extent of electron delocalization. One of the most widely used techniques for quantifying aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). This method involves placing a "ghost" atom, typically at the geometric center of the ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.
Theoretical studies on the isoxazole ring and related five-membered heterocycles have employed NICS calculations to elucidate their aromatic character. For instance, NICS(0), calculated at the ring center, and NICS(1), calculated 1 Å above the ring plane, are common descriptors. Generally, the isoxazole ring is considered to be moderately aromatic. The presence of the electronegative oxygen atom and the nitrogen atom in the ring leads to a disruption of the π-electron system compared to benzene, resulting in a lower degree of aromaticity.
The aromaticity of the isoxazole ring can also be assessed by analyzing its geometric parameters. In a perfectly aromatic system, all bond lengths are expected to be intermediate between single and double bonds. Computational geometry optimizations of the isoxazole ring show a degree of bond length equalization, further supporting its aromatic character. However, the bond lengths are not as uniform as in benzene, reflecting the influence of the heteroatoms.
Another computational tool used to evaluate aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is calculated based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Studies on isoxazole and its derivatives typically yield HOMA values that are intermediate, confirming their partial aromatic nature.
Table 1: Representative Computational Data for Aromaticity Assessment of the Isoxazole Ring
| Computational Method | Descriptor | Typical Value for Isoxazole Ring | Interpretation |
|---|---|---|---|
| Nucleus-Independent Chemical Shift | NICS(0) | -5 to -10 ppm | Moderately Aromatic |
| Nucleus-Independent Chemical Shift | NICS(1) | -8 to -12 ppm | Moderately Aromatic |
| Harmonic Oscillator Model of Aromaticity | HOMA | 0.5 - 0.7 | Partial Aromaticity |
| Bond Length Analysis | C-C Bond Lengths | ~1.39 - 1.42 Å | Some Bond Equalization |
| Bond Length Analysis | C-N Bond Lengths | ~1.31 - 1.38 Å | Some Bond Equalization |
| Bond Length Analysis | C-O Bond Lengths | ~1.35 - 1.37 Å | Some Bond Equalization |
| Bond Length Analysis | N-O Bond Length | ~1.41 Å | Relatively Localized |
Note: The values presented in this table are representative and can vary depending on the specific computational methods and basis sets used.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (non-clinical focus)
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. In a non-clinical context, MD simulations of this compound can provide insights into its conformational flexibility, intermolecular interactions in different solvent environments, and its aggregation behavior. By simulating the motion of atoms and molecules, MD can reveal how the compound interacts with its surroundings on a microscopic level.
A typical MD simulation involves defining a simulation box containing the molecule of interest and a solvent, such as water or an organic solvent. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time.
For this compound, MD simulations can be used to explore the rotational dynamics of the 4-methylphenyl group relative to the isoxazole ring. This can provide information about the conformational landscape of the molecule and the energy barriers between different conformations. The simulations can also reveal the nature of the interactions between the molecule and solvent molecules, such as the formation of hydrogen bonds or van der Waals interactions.
Furthermore, MD simulations can be employed to study the aggregation behavior of this compound at higher concentrations. By simulating a system with multiple molecules of the compound, it is possible to observe how they interact with each other and whether they form clusters or aggregates. This information can be valuable for understanding the physicochemical properties of the compound in solution. The combination of 3D-QSAR and MD is regarded as an effective method through which to investigate the essence of the protein–ligand interaction and to guide the drug discovery and design processes. mdpi.com
Table 2: Representative Parameters and Outputs of a Hypothetical MD Simulation of this compound in Water
| Simulation Parameter | Value/Description | Purpose |
|---|---|---|
| System | One molecule of this compound in a box of water molecules | To study the behavior of the molecule in an aqueous environment |
| Force Field | CHARMM36, GROMOS54a7, or similar | To define the interatomic and intermolecular interactions |
| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space |
| Temperature | 300 K | To simulate room temperature conditions |
| Pressure | 1 atm | To simulate atmospheric pressure conditions |
| Potential Outputs | ||
| Root Mean Square Deviation (RMSD) | Plot of RMSD vs. time | To assess the stability of the molecule's conformation |
| Root Mean Square Fluctuation (RMSF) | Plot of RMSF per atom | To identify flexible regions of the molecule |
| Radial Distribution Function (RDF) | g(r) for water around specific atoms | To analyze the solvation shell structure |
| Torsional Angle Analysis | Distribution of dihedral angles | To characterize the rotational dynamics of the phenyl group |
Future Perspectives and Emerging Research Directions
Development of More Efficient and Selective Synthetic Routes for Isoxazole (B147169) Derivatives
The synthesis of isoxazoles, particularly 3,5-disubstituted structures like 3-Methyl-5-(4-methylphenyl)isoxazole, is undergoing a significant transformation driven by the principles of green and sustainable chemistry. mdpi.comresearchgate.net Traditional methods often face challenges such as harsh reaction conditions, long durations, and the use of toxic solvents and catalysts. mdpi.combohrium.com Modern research is focused on overcoming these limitations through innovative and efficient synthetic protocols.
Key advancements include the adoption of non-conventional energy sources such as microwave irradiation and ultrasonic-assisted synthesis. mdpi.combohrium.com Microwave-assisted methods offer rapid, clean, and energy-efficient routes to isoxazole derivatives, often resulting in higher yields and selectivity compared to conventional heating. researchgate.nettandfonline.com Similarly, sonochemistry, which utilizes ultrasonic irradiation, enhances reaction efficiency, reduces energy consumption, and promotes higher atom economy by accelerating reaction kinetics and minimizing byproduct formation. mdpi.comresearchgate.net These techniques align with green chemistry principles by enabling reactions under milder conditions and often eliminating the need for hazardous solvents. mdpi.comukaazpublications.com
Flow chemistry is another emerging platform that improves the efficiency and safety of isoxazole synthesis. By performing reactions in continuous flow, issues related to exothermicity and handling of unstable intermediates can be effectively managed. This approach allows for telescoping multiple reaction steps—such as oximation, chlorination, and cycloaddition—into a single, high-yielding sequence without isolating intermediates. rsc.org
A persistent challenge in isoxazole synthesis is achieving high regioselectivity, especially in the formation of polysubstituted derivatives. nih.gov Cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, a classic method, often yields regioisomeric mixtures. nih.gov Current research focuses on developing methodologies that offer precise control over regiochemistry. Strategies include the use of β-enamino diketones as precursors, where regiochemical outcomes can be controlled by modulating solvents and catalysts, and the development of novel catalytic systems for 1,3-dipolar cycloaddition reactions. nih.govijpcbs.com
| Synthetic Methodology | Key Advantages | Representative Research Findings |
|---|---|---|
| Ultrasound-Assisted Synthesis (Sonochemistry) | Enhanced reaction rates, reduced energy consumption, high yields, operational simplicity, use of green solvents. mdpi.comresearchgate.net | Ultrasound has been used for one-pot, multi-component syntheses of 3,5-disubstituted isoxazoles in water, eliminating the need for volatile organic solvents. mdpi.com |
| Microwave-Assisted Synthesis | Shorter reaction times, excellent yields, cleaner reactions, improved selectivity. researchgate.nettandfonline.comukaazpublications.com | Microwave irradiation provides a sustainable and efficient technique for synthesizing various isoxazole derivatives, including isoxazole-tethered chromones. researchgate.netukaazpublications.com |
| Flow Chemistry | Improved safety and heat transfer, telescoping of multi-step reactions, high-yielding sequences. rsc.org | A three-step sequence (oximation, chlorination, cycloaddition) for trisubstituted isoxazoles was successfully developed in a continuous flow setup. rsc.org |
| Green Catalysis & Solvents | Environmentally benign, catalyst recyclability, reduced toxic waste. bohrium.comukaazpublications.com | Reactions have been developed using water as a solvent and recyclable catalysts like agro-waste extracts, avoiding hazardous materials. nih.govprinceton.edu |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond its synthesis, the isoxazole ring exhibits rich and often underexplored reactivity. A key feature is the latent instability of the N-O bond, which can be cleaved under specific conditions. researchgate.net This property allows isoxazoles to serve as stable intermediates and versatile "masked" synthons for various difunctionalized compounds, including 1,3-dicarbonyls, γ-amino alcohols, and β-hydroxy ketones. researchgate.net
Recent research has begun to exploit this reactivity in novel transformations. For instance, a ring-opening fluorination of C4-substituted isoxazoles has been developed using an electrophilic fluorinating agent. bohrium.comnih.gov This reaction proceeds under mild conditions to yield tertiary fluorinated carbonyl compounds, providing an efficient route to complex fluorine-containing molecules that are valuable in medicinal chemistry. bohrium.comengineering.org.cn
Unprecedented skeletal rearrangements are also emerging. A remarkable base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles has been discovered, highlighting a facile and previously unknown transformation pathway for the isoxazole core. researchgate.netnih.gov Such discoveries open new avenues for generating diverse heterocyclic scaffolds from readily available isoxazole precursors. Furthermore, computational studies show that electron capture by the isoxazole ring can trigger the dissociation of the O-N bond, leading to a ring-opened diradical structure. dntb.gov.ua This fundamental insight into the electronic behavior of the isoxazole ring could inspire new photochemical or electrochemical transformations.
The exploration of these unconventional reactions is crucial as it expands the synthetic utility of isoxazoles far beyond their final structure, positioning them as powerful intermediates in the construction of complex molecular architectures. researchgate.net
Integration of Advanced Machine Learning and AI in Isoxazole Chemistry Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of isoxazole derivatives. rjptonline.org These computational tools can process vast datasets to predict reaction outcomes, identify novel drug candidates, and accelerate the design of functional molecules, thereby reducing the reliance on time-consuming and resource-intensive experimental work. ukaazpublications.comnih.gov
In drug discovery and materials science, in silico methods are critical for designing and screening new isoxazole derivatives. ukaazpublications.comnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent technique used to correlate the chemical structure of isoxazole derivatives with their biological activity. mdpi.comtandfonline.com 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to identify the key structural features of isoxazole agonists that are crucial for their activity, guiding the design of new, more potent compounds. mdpi.comtandfonline.com
Beyond activity prediction, computational tools are used to evaluate the pharmacokinetic and toxicity profiles (ADMET) of novel isoxazole candidates in silico, helping to identify promising leads with good drug-likeness properties early in the development process. ukaazpublications.comnih.govmdpi.combohrium.com Molecular docking and molecular dynamics simulations further elucidate the binding modes of isoxazole derivatives with biological targets, providing insights that are crucial for rational drug design. rsc.orgmdpi.com
| AI/ML Application Area | Technique/Method | Objective and Impact |
|---|---|---|
| Reaction Prediction | Random Forest Algorithms, Graph Neural Networks | Predict reaction yields and outcomes for new substrates, accelerating reaction optimization and deployment. princeton.edursc.orgresearchgate.net |
| Drug Design & Discovery | 3D-QSAR (CoMFA, CoMSIA) | Identify structure-activity relationships to rationally design more potent and selective isoxazole-based therapeutic agents. mdpi.comresearchgate.nettandfonline.com |
| Virtual Screening | Molecular Docking, Molecular Dynamics | Predict binding affinities and modes of isoxazole derivatives to biological targets, prioritizing candidates for synthesis. rsc.orgmdpi.com |
| Pharmacokinetics & Safety | In Silico ADMET Prediction | Assess absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds early in the design phase. ukaazpublications.comnih.gov |
| Retrosynthesis Planning | AI-driven Synthesis Planners | Automatically generate synthetic routes for complex isoxazole targets from available starting materials. engineering.org.cn |
Expanding Applications of Isoxazoles Beyond Traditional Domains in Chemical Science
While isoxazoles are well-established in medicinal chemistry, their unique electronic and structural properties are driving their expansion into new scientific domains, particularly materials science and catalysis. ijpcbs.commdpi.combohrium.com The electron-rich aromatic nature of the isoxazole ring, combined with its stability and synthetic accessibility, makes it an attractive building block for novel functional materials. nih.gov
In materials science, isoxazole derivatives are being investigated for their potential in organic electronics. researchgate.net Researchers are designing and synthesizing isoxazole-containing polymers and small molecules for use as organic semiconductors in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The incorporation of heterocyclic units like isoxazole can modulate the energy levels (HOMO/LUMO) and charge transport properties of these materials. acs.org Isoxazole-based compounds have also found applications as liquid crystals, dyes, and high-temperature lubricants. researchgate.net
In the field of coordination chemistry and catalysis, the nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions. This allows for the design of isoxazole-based ligands for various catalytic transformations. The ability to tune the electronic properties of the isoxazole ring through substitution provides a mechanism for modulating the activity and selectivity of the corresponding metal complexes.
Furthermore, the application of isoxazoles in agrochemicals continues to be an active area of research. ijpcbs.comresearchgate.net Isoxazole derivatives have been shown to exhibit herbicidal, insecticidal, and fungicidal properties, inspiring the design of new crop protection agents. researchgate.netnih.gov The development of isoxazoline-based insecticides, for example, highlights the potential of this heterocyclic family in addressing agricultural challenges.
Challenges and Opportunities in Isoxazole Chemical Research
Despite significant progress, the field of isoxazole chemistry faces several challenges that also represent exciting opportunities for future research. One of the primary hurdles remains the development of universally efficient and regioselective synthetic methods, particularly for creating complex, poly-functionalized isoxazoles from simple precursors. nih.gov Overcoming the frequent formation of regioisomeric mixtures in classical syntheses is a key objective. nih.gov This challenge provides an opportunity for the discovery of novel catalytic systems and reaction conditions that provide precise control over chemical transformations. tandfonline.com
The push towards sustainability presents both a challenge and a significant opportunity. bohrium.com Reducing the reliance on hazardous reagents and toxic organic solvents common in traditional heterocyclic synthesis is a major goal. bohrium.com This has spurred innovation in green chemistry, including the use of water as a solvent, microwave and ultrasound-assisted reactions, and the development of recyclable catalysts, all of which are promising avenues for future exploration. ukaazpublications.com
A major opportunity lies in the late-stage functionalization of the isoxazole core. Developing methods for the selective C-H activation and functionalization of the isoxazole ring would provide powerful tools for rapidly diversifying molecular scaffolds and accessing novel derivatives that are otherwise difficult to synthesize. researchgate.net While progress has been made, achieving high regioselectivity in the C-H functionalization of heterocyclic systems remains a formidable challenge. researchgate.netmdpi.com
Finally, the continued exploration of isoxazoles in new functional contexts, from advanced polymers to targeted therapeutics, represents a vast landscape of opportunity. researchgate.netnih.gov The synergy between computational prediction and experimental synthesis will be crucial in navigating this landscape, allowing for the rational design and efficient discovery of next-generation isoxazole-based molecules with tailored properties and functions. nih.gov
Q & A
Q. What are the established synthetic methodologies for 3-Methyl-5-(4-methylphenyl)isoxazole, and how do reaction conditions influence product yield?
The compound is commonly synthesized via cycloaddition reactions. For example, a clean and efficient method involves the reaction of nitrile oxides with alkynes in aqueous media, yielding this compound with a melting point of 88–90°C. Key parameters include solvent choice (e.g., water for green synthesis), temperature control (60–90°C), and catalyst-free conditions to minimize byproducts . Hypervalent iodine-mediated cycloaddition is another approach, offering regioselectivity and moderate yields under mild conditions .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound?
- ¹H-NMR (CDCl₃): Peaks at δ 2.13 (s, CH₃), 2.18 (s, CH₃), and 6.09 (s, C4-H) confirm substituent positions.
- ¹³C-NMR : Signals at δ 11.4 (CH₃), 21.3 (CH₃), and 169.7 (isoxazole ring) validate the backbone.
- IR (KBr): Bands at 1603 cm⁻¹ (C=N) and 956 cm⁻¹ (C-O) support the isoxazole structure.
- HRMS : A molecular ion peak at m/z 174.0919 [M+H]⁺ confirms the molecular formula (C₁₁H₁₂NO) .
Q. What in vitro assays are suitable for preliminary evaluation of the compound's biological activity?
Standard assays include:
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Enzyme inhibition studies : Fluorometric assays targeting cyclooxygenase (COX) or acetylcholinesterase to assess anti-inflammatory or neuroprotective potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in isoxazole synthesis?
Regioselectivity in cycloaddition reactions is influenced by:
- Nitrile oxide precursors : Stabilizing electron-withdrawing groups enhance reactivity.
- Solvent polarity : Polar solvents (e.g., water) favor dipolar interactions, improving regiocontrol .
- Microwave assistance : Reduces reaction time (e.g., from hours to minutes) and enhances yield (up to 85%) by uniform heating .
Q. What insights do crystallographic studies provide into the molecular interactions of this compound?
X-ray crystallography reveals:
- Conformation : The isoxazole ring adopts a planar or slightly puckered geometry, with substituents influencing torsional angles (e.g., C1-C6-C7-N8 = -54.4°) .
- Intermolecular interactions : O–H···N hydrogen bonds and π-π stacking (3.96 Å spacing) stabilize crystal packing, critical for understanding solid-state reactivity .
Q. How do structural modifications at the 4-position impact pharmacological activity?
- Electron-withdrawing groups (e.g., CF₃ at C5): Enhance metabolic stability and target binding (e.g., antimicrobial activity via charge distribution modulation) .
- Halogenation (e.g., iodine at C4): Increases lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
Q. What computational methods predict the compound's reactivity and target interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulates binding to targets like COX-2 or bacterial enzymes, correlating substituent effects with inhibitory potency .
Q. What are the challenges in scaling up synthesis, and how can green chemistry principles address them?
- Challenges : Byproduct formation in traditional solvent-based methods.
- Solutions :
- Aqueous-phase synthesis : Eliminates organic solvents, reducing waste .
- Microwave-assisted reactions : Improve energy efficiency and scalability .
Q. How does the methyl group at C3 influence the compound's electronic properties?
- Steric effects : The C3-CH₃ group restricts rotational freedom, stabilizing planar conformations critical for π-π interactions.
- Electronic effects : Methyl donors slightly increase electron density at C5, enhancing reactivity in electrophilic substitutions .
Methodological Notes
- Synthetic Optimization : Always monitor reactions via TLC and optimize pH for nitrile oxide stability .
- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
